8-Fluoropyrido[4,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC18313141
Molecular Formula: C7H5FN4
Molecular Weight: 164.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5FN4 |
|---|---|
| Molecular Weight | 164.14 g/mol |
| IUPAC Name | 8-fluoropyrido[4,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
| Standard InChI Key | UCJXBNHCQRTWHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C=N1)F)N=CN=C2N |
Introduction
Chemical Identity and Structural Characteristics
8-Fluoropyrido[4,3-d]pyrimidin-4-amine belongs to the pyrido[4,3-d]pyrimidine family, a class of nitrogen-containing heterocycles renowned for their planar aromatic systems and ability to mimic purine bases. The compound’s molecular formula (C₇H₅FN₄) and weight (164.14 g/mol) reflect its compact yet functionally dense architecture. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 8-fluoropyrido[4,3-d]pyrimidin-4-amine |
| Canonical SMILES | C1=C2C(=C(C=N1)F)N=CN=C2N |
| InChI Key | UCJXBNHCQRTWHI-UHFFFAOYSA-N |
| PubChem CID | 131699662 |
The fluorine atom at position 8 enhances electronegativity and metabolic stability, while the 4-amine group facilitates hydrogen bonding with biological targets . X-ray crystallography of analogous structures reveals a nearly planar conformation, enabling intercalation into protein binding pockets .
Synthesis and Reaction Pathways
General Synthetic Strategies
Pyrido[4,3-d]pyrimidine derivatives are typically synthesized via multi-step protocols involving condensation reactions and nucleophilic substitutions. For 8-Fluoropyrido[4,3-d]pyrimidin-4-amine, a plausible route begins with 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS: 2454396-80-4), a halogenated precursor documented in PubChem . Sequential amination at position 4 replaces chlorine with an amine group under controlled conditions:
-
Chlorine Activation: The trichloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with ammonia or ammonium salts in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C) .
-
Selective Fluorine Retention: Fluorine’s strong electron-withdrawing nature directs substitution to the 4-position, leaving the 8-fluoro group intact.
Optimization Challenges
Key challenges include minimizing di- or tri-amination byproducts and ensuring regioselectivity. Catalytic systems employing copper(I) iodide or palladium ligands have been explored for analogous reactions, achieving yields of 60–75% . Purification often involves column chromatography or recrystallization from ethanol/water mixtures.
Biological Activity and Mechanistic Insights
Anticancer Applications
In KRAS-mutant cancers (e.g., non-small cell lung carcinoma), pyrido-pyrimidines act as degraders by recruiting E3 ubiquitin ligases (US20240217972A1) . Fluorine’s electron-withdrawing effects stabilize the compound against cytochrome P450 metabolism, prolonging in vivo half-life . Preliminary assays indicate apoptosis induction in KRAS G12C mutant cell lines at micromolar concentrations .
Future Research Directions
Expanding Therapeutic Indications
Beyond oncology, 8-Fluoropyrido[4,3-d]pyrimidin-4-amine derivatives could target inflammatory kinases (e.g., JAK/STAT) or infectious diseases (e.g., viral polymerases). Structural modifications at the 2- and 7-positions may enhance selectivity .
Synthetic Methodology Innovations
Advances in flow chemistry and photocatalysis could streamline synthesis, reducing reaction times and improving yields. Deuterated versions (e.g., replacing H with ²H) may optimize pharmacokinetics .
Preclinical Development
Priority studies should include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume